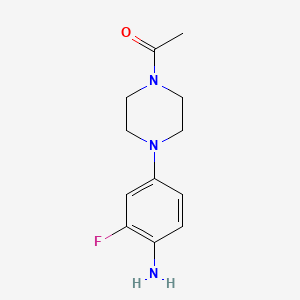

4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline

Description

Significance in Contemporary Medicinal Chemistry Research

The significance of 4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline in medicinal chemistry is largely inferred from the well-established importance of its constituent parts. The piperazine (B1678402) scaffold is a privileged structure in drug discovery, known for its ability to impart favorable pharmacokinetic properties, such as improved solubility and oral bioavailability. mdpi.com Its presence in a molecule can also provide a key interaction point with biological targets.

The 2-fluoroaniline (B146934) moiety is also of considerable importance. The fluorine atom can modulate the electronic properties and metabolic stability of a compound, often leading to enhanced potency and a better safety profile. Aryl amines, such as aniline (B41778), are common starting points for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The strategic placement of the fluorine atom and the piperazine group on the aniline ring creates a unique chemical entity with the potential for diverse biological applications.

Derivatives of similar piperazine-containing compounds have shown a wide range of biological activities, including anticancer and antimicrobial properties. For instance, novel piperazine derivatives have been investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Other related structures have been explored for their potential as inhibitors of enzymes like acetyl-CoA carboxylase, which is involved in fatty acid metabolism and is a target for various diseases. nih.gov

Role as a Synthetic Intermediate and Molecular Scaffold

One of the primary roles of this compound in academic and industrial research is as a synthetic intermediate. Its chemical structure features several reactive sites that can be readily modified to generate a library of new compounds. The aniline functional group, for example, can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse chemical functionalities.

The acetyl group on the piperazine ring can be removed under certain conditions to provide a secondary amine, which can then be further functionalized. This versatility makes this compound a valuable building block for the construction of more complex molecules with desired biological activities.

The following table provides examples of synthetic reactions where similar fluoroaniline (B8554772) and piperazine-containing molecules are used as intermediates.

| Intermediate | Reagents and Conditions | Product | Research Focus |

| 7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Anhydrous K2CO3, anhydrous KI, anhydrous acetone, reflux | Norfloxacin-thiazolidinedione hybrid | Antimicrobial Agents mdpi.com |

| 4-(4-chlorophenyl)piperazine | ethyl 2-bromo-2-methylpropanoate, DMSO, Cs2CO3, NaI | 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester | Cytotoxin Synthesis mdpi.com |

| 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-(4-bromophenyl)piperazine, formaldehyde, anhydrous ethanol | 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Antibacterial Agents mdpi.com |

Detailed research into the biological activities of derivatives of this compound has revealed promising results in various therapeutic areas. The table below summarizes findings for some structurally related compounds.

| Compound Class | Biological Target/Activity | Key Findings |

| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives | VEGFR-2 | Showed potent anticancer activity, with some derivatives exhibiting inhibitory activity comparable to sorafenib. nih.gov |

| (4-piperidinyl)-piperazine derivatives | Acetyl-CoA Carboxylase 1/2 | Identified potent non-selective inhibitors with in vivo efficacy in reducing hepatic de novo fatty acid synthesis. nih.gov |

| N'-2-(4-Benzylpiperidin-/piperazin-1-yl)acylhydrazones | Cholinesterases and Aβ aggregation | Exhibited moderate inhibition of both acetylcholinesterase and butyrylcholinesterase, and significant inhibition of amyloid-beta fibril aggregation. |

| 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles | VEGFR-2-TK | Demonstrated significant antiproliferative activity against breast cancer cell lines. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-amino-3-fluorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c1-9(17)15-4-6-16(7-5-15)10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCVJAZIXFRVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699157 | |

| Record name | 1-[4-(4-Amino-3-fluorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864146-95-2 | |

| Record name | 1-[4-(4-Amino-3-fluorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies and Molecular Design Principles Involving 4 4 Acetyl Piperazin 1 Yl 2 Fluoroaniline and Its Analogues

General Principles of SAR in Fluoroaniline-Piperazine Systems

The pharmacological profile of fluoroaniline-piperazine compounds is intricately linked to their chemical architecture. Minor structural modifications can lead to significant changes in their biological properties. slideshare.net The six-membered piperazine (B1678402) ring, with its two nitrogen atoms, provides a structurally rigid scaffold with a large polar surface area, which is crucial for establishing interactions with biological targets. nih.govresearchgate.net These characteristics often contribute to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, along with enhanced target affinity and specificity. nih.gov

The versatility of the piperazine core allows for extensive modifications, making it a valuable component in drug design. nih.govresearchgate.net The potency and activity profile of these compounds are highly dependent on the nature of substituents on both the fluoroaniline (B8554772) and piperazine rings. nih.gov For instance, in a series of N-(phenethyl)piperazinyl quinolones, the type of substituent at the N-1 position and the structure of the phenethyl unit on the piperazine ring were found to be critical determinants of their anti-H. pylori activity. nih.gov

Influence of the Fluoroaniline Moiety on Receptor and Enzyme Interactions

The fluoroaniline moiety plays a pivotal role in the interaction of these compounds with receptors and enzymes. The fluorine atom, despite its small size, exerts a profound influence on the molecule's electronic properties, which in turn affects its binding affinity and selectivity. benthamscience.comresearchgate.net The high electronegativity of fluorine can alter the pKa of nearby functional groups, thereby influencing the ionization state of the molecule and its ability to form hydrogen bonds or electrostatic interactions with the target protein. nih.govnih.gov

The presence of a fluorine atom can lead to enhanced binding affinity. For example, the trifluorobenzene moiety in atogepant resulted in a four-fold increase in affinity compared to its non-fluorinated counterpart. nih.govnih.gov Fluorine's ability to increase lipophilicity can also enhance hydrophobic interactions between the drug and the receptor. benthamscience.comresearchgate.net Furthermore, the substitution pattern on the aniline (B41778) ring is a key factor. For instance, in a series of piperazine derivatives, the presence of an amino group in the para position of a pyridine ring (a bioisostere of aniline) was shown to increase the basicity of the pyridine nitrogen, influencing its protonation state and interaction with the target. nih.gov

Impact of Piperazine Ring Modifications on Binding Affinity and Selectivity

Modifications to the piperazine ring are a cornerstone of SAR studies in this class of compounds, significantly impacting binding affinity and selectivity. nih.gov The piperazine ring itself is a crucial structural element for activity. Replacing the piperazine ring with other cyclic amines, such as morpholine or pyrrolidine, often leads to a noticeable decrease in activity. nih.govtandfonline.com

The nature of the substituent on the second nitrogen of the piperazine ring is a major determinant of biological activity. In a study of histamine H3 and sigma-1 receptor antagonists, various groups such as tert-butyl, cyclopropylmethanone, phenyl, benzoyl, and acetyl were well-tolerated in the sigma-1 receptor binding pocket. nih.gov However, the specific substituent can fine-tune the selectivity. For example, replacing a piperazine ring with a piperidine (B6355638) moiety did not significantly affect affinity for the H3 receptor but was a key element for dual H3/sigma-1 receptor activity. nih.gov

Furthermore, constraining the conformation of the piperazine ring can also affect binding. Introducing a rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) system in place of the more flexible piperazine ring has been suggested to improve binding ability due to the rigidity of the bicyclic structure. plos.orgplos.org

Role of the N-Acetyl Group in Ligand-Target Recognition

However, the N-acetyl group also introduces a potential site for metabolism. Unsubstituted piperazine moieties are susceptible to N-acetylation by N-acetyltransferase (NAT) enzymes, particularly the polymorphic NAT-2 isozyme. nih.gov This metabolic pathway can lead to rapid clearance of the compound in vivo. The resulting N-acetylpiperazine metabolite can be a major circulating species. nih.gov Therefore, while the acetyl group can be crucial for binding, its metabolic liability must be considered in drug design. Strategies to prevent this metabolism include making small structural changes to the piperazine group that retain potency but are not recognized by NAT enzymes. nih.gov

Rational Design Strategies for Analogues and Derivatives

Rational design strategies for analogues of 4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline focus on optimizing potency, selectivity, and pharmacokinetic properties. nih.gov A key approach involves the use of computational techniques, such as molecular docking, to understand the binding interactions of the lead compound with its target. nih.gov This allows for the informed design of new derivatives with improved interactions.

One common strategy is to explore different substituents on the fluoroaniline and piperazine rings. For the fluoroaniline moiety, this can involve altering the position and number of fluorine atoms or introducing other electron-withdrawing or electron-donating groups to modulate the electronic properties and binding interactions. nih.gov For the piperazine ring, a wide array of substituents can be introduced at the N-4 position to probe the steric and electronic requirements of the target's binding pocket. nih.govtandfonline.com

Another design principle is to modify the linker between the fluoroaniline and piperazine moieties, if applicable, to optimize the orientation of the key pharmacophoric elements. nih.gov Furthermore, bioisosteric replacement is a powerful tool. For instance, replacing the piperazine ring with a more rigid bicyclic system or a different heterocyclic ring can lead to improved affinity and selectivity. plos.orgplos.org Finally, addressing metabolic liabilities, such as the N-acetylation of the piperazine ring, through targeted structural modifications is a critical aspect of rational drug design in this chemical series. nih.gov

Biological Activity and Mechanistic Research Associated with 4 4 Acetyl Piperazin 1 Yl 2 Fluoroaniline Analogues

In Vitro Pharmacological Screening Methodologies

The initial assessment of the biological activity of 4-(4-acetyl-piperazin-1-yl)-2-fluoroaniline analogues relies heavily on a variety of in vitro pharmacological screening methodologies. These techniques provide crucial preliminary data on the compound's potential efficacy and mechanism of action at a cellular and molecular level.

Cell-Based Assays for Target Engagement

Determining whether a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery. For analogues of this compound, which are often investigated as kinase inhibitors, several advanced cell-based assays are employed to confirm target engagement.

NanoBRET™ Target Engagement Assays: This technology is a proximity-based assay that measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. When an unlabeled compound, such as a this compound analogue, is introduced, it competes with the tracer for binding to the target protein. This competition leads to a decrease in the BRET signal, which can be quantified to determine the compound's apparent affinity for the target within the cell.

Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. In a typical CETSA experiment, cells are treated with the test compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, often by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding and target engagement.

These assays are instrumental in validating that the observed biological effects of the this compound analogues are a direct result of their interaction with the intended molecular target in a physiological context.

Enzyme Inhibition and Activation Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Analogues of this compound have been investigated for their inhibitory activity against various enzymes, particularly those involved in cancer progression and other diseases.

Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conversely, enzyme activation assays are used to identify compounds that increase the rate of an enzyme-catalyzed reaction. While less common, the discovery of small molecule activators is a growing area of research.

Below is a table summarizing the enzyme inhibition data for several analogues of this compound against various enzymes.

| Compound Analogue | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Tyrosinase | 0.18 | Kojic acid | 17.76 |

| Piperazine-quinoline derivative (QQ1) | - | 1.55 (ACHN cells) | - | - |

| Piperazine (B1678402) derivative | Acetylcholinesterase (AChE) | 4.59-6.48 | Tacrine | - |

| Piperazine derivative | Butyrylcholinesterase (BChE) | 4.85-8.35 | Tacrine | - |

| Piperazinylquinoxaline derivative (11) | VEGFR-2 | 0.192 | Sorafenib | 0.082 |

Elucidation of Molecular Targets and Pathways

Identifying the specific molecular targets and the signaling pathways modulated by this compound analogues is crucial for understanding their mechanism of action and for guiding further drug development.

Receptor Binding and Modulation Research

While many analogues of this compound are studied as enzyme inhibitors, some have also been investigated for their ability to bind to and modulate the activity of various receptors. Radioligand binding assays are a common technique used to determine the affinity of a compound for a specific receptor.

In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. The Ki value represents the concentration of the test compound that will bind to 50% of the receptors in the absence of the radioligand.

The table below presents receptor binding data for some piperazine and piperidine (B6355638) derivatives, which share structural similarities with the core scaffold of this compound.

| Compound Analogue | Target Receptor | Radioligand | Ki (nM) |

| Piperidine derivative | Sigma-1 (σ1) | [3H]-(+)-Pentazocine | 0.34-1.49 |

| Benzylpiperazine derivative (15) | Sigma-1 (σ1) | [3H]-(+)-Pentazocine | 1.6 |

| Piperazine derivative (5) | Sigma-1 (σ1) | - | 3.64 |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Sigma-1 (σ1) | - | 3.2 |

Protein-Ligand Interaction Profiling

Understanding the specific molecular interactions between a compound and its protein target is fundamental for structure-based drug design and lead optimization. Computational methods, such as molecular docking and protein-ligand interaction profiling, are powerful tools for elucidating these interactions.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Following docking, protein-ligand interaction profiling tools, such as the Protein-Ligand Interaction Profiler (PLIP), can be used to analyze and visualize the non-covalent interactions between the ligand and the protein's binding site. These interactions include:

Hydrogen bonds

Hydrophobic contacts

π-stacking interactions

π-cation interactions

Salt bridges

Water bridges

Halogen bonds

This detailed information can help to explain the observed binding affinity and selectivity of the compound and can guide the design of new analogues with improved properties. For example, docking studies of fluoroaniline (B8554772) derivatives with the B-raf protein have been used to rationalize their binding affinities. tandfonline.comresearchgate.netnih.gov The fluorine atom in these analogues can play a significant role in modulating molecular properties and binding interactions. nih.gov

Mechanistic Studies of Cellular Responses (e.g., cell cycle progression, apoptosis induction)

Beyond identifying molecular targets, it is essential to understand the downstream cellular consequences of compound treatment. For anticancer drug candidates, two of the most important cellular responses are the induction of cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Analysis: The cell cycle is a series of events that leads to cell division and proliferation. Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in cell division. Flow cytometry is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), and the fluorescence intensity of individual cells is measured. The amount of fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assays: Apoptosis is a natural and controlled process of cell death that is essential for normal development and tissue homeostasis. The induction of apoptosis is a key mechanism for many anticancer therapies. The Annexin V assay is a common method for detecting apoptosis by flow cytometry. During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. By staining cells with fluorescently labeled Annexin V and a viability dye like 7-aminoactinomycin D (7-AAD) or PI, it is possible to distinguish between viable cells, early apoptotic cells, late apoptotic/necrotic cells. nih.govresearchgate.nete-century.us The activation of caspases, a family of proteases that play a central role in the execution of apoptosis, can also be measured to confirm the apoptotic pathway. nih.govresearchgate.netplos.orgnih.govresearchgate.net

The following table summarizes the effects of various piperazine-containing compounds on cell cycle progression and apoptosis in different cancer cell lines.

| Compound Analogue | Cell Line | Effect on Cell Cycle | Apoptosis Induction |

| Piperazine derivative (C505) | K562 (Leukemia) | G0/G1 arrest | Yes (caspase-dependent) |

| Piperazine-quinoline derivative (RB-1) | MDA-MB-231 (Breast Cancer) | No significant effect | No |

| Piperine | OVACAR-3 (Ovarian Cancer) | G2/M arrest | Yes (caspase activation) |

| Quinolinequinones (QQ1) | ACHN (Renal Cancer) | Cell cycle arrest | No |

| β-elemene piperazine derivatives | HL-60 (Leukemia) | - | Yes (caspase-8 and -9 activation) |

Comparative Pharmacological Profiling of Structural Analogues

The pharmacological landscape of analogues of this compound is primarily defined by their activity as kinase inhibitors and their cytotoxic effects on various cancer cell lines. Structure-activity relationship (SAR) studies reveal that minor structural modifications to this scaffold can significantly influence both potency and selectivity. This section provides a comparative analysis of these analogues, drawing on available preclinical data to elucidate the impact of specific chemical alterations on their biological activity.

Research into piperazine-containing compounds has identified several derivatives with significant cytotoxic and kinase inhibitory potential. While direct comparative studies on a series of immediate analogues of this compound are not extensively documented in publicly available research, analysis of broader, structurally related series provides valuable insights into the key determinants of their pharmacological profiles.

A study on 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives highlighted the importance of the substituent on the piperazine ring for cytotoxic activity. ulakbim.gov.tr The preliminary SAR from this study indicated that substitutions on the phenyl ring at the fourth position of the piperazine are crucial for activity. ulakbim.gov.tr Notably, chloro-substituted derivatives demonstrated the most potent activity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. ulakbim.gov.tr For instance, a compound with a 3,4-dichlorophenyl substituent on the piperazine ring was identified as the most active in suppressing the growth of all tested cancer cells. ulakbim.gov.tr

In another study focusing on arylpiperazine derivatives, the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was found to be beneficial for anti-cancer activity against prostate cancer cell lines (LNCaP and DU145). mdpi.com The position of substituents on the phenyl ring also played a critical role; a methyl group at the meta-position on the phenyl ring was found to be unfavorable for activity. mdpi.com

Further research on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives showed cytotoxic activity against several breast cancer cell lines, with IC50 values ranging from 0.31 to 120.52 μM. nih.gov This wide range of activity underscores the sensitivity of the piperazine scaffold to structural modifications.

The role of piperazine-containing compounds as Aurora kinase inhibitors has also been a subject of investigation. nih.gov Several pan-Aurora kinase inhibitors incorporating a piperazine moiety have been developed and evaluated in clinical trials. nih.govnih.gov For example, CYC116, an inhibitor of Aurora kinases A and B, was developed from a library of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines. nih.gov Similarly, AMG-900, a potent pan-Aurora kinase inhibitor, demonstrated IC50 values in the low nanomolar range against Aurora A, B, and C. nih.gov

The table below presents a comparative pharmacological profile of selected structural analogues, highlighting their cytotoxic activities against various cancer cell lines. The data is compiled from different studies to provide a broader perspective on the SAR of this class of compounds.

| Compound | Core Structure | R Group (on Piperazine) | Cell Line | IC50 (μM) |

|---|---|---|---|---|

| Analog 1 | 3-[(Piperazin-1-yl)methyl]-1H-indole | 3,4-Dichlorophenyl | HUH7 (Liver) | 3.42 |

| Analog 1 | 3-[(Piperazin-1-yl)methyl]-1H-indole | 3,4-Dichlorophenyl | MCF7 (Breast) | 2.92 |

| Analog 1 | 3-[(Piperazin-1-yl)methyl]-1H-indole | 3,4-Dichlorophenyl | HCT116 (Colon) | 9.33 |

| Analog 2 | Arylpiperazine | Pyrimidinyl | DU145 (Prostate) | Selective Activity |

| Analog 3 | Arylpiperazine | m-Methylphenyl | LNCaP (Prostate) | > 50 |

| Analog 4 | 1-(Benzoyl)-4-(chlorobenzhydryl)piperazine | Varies | Breast Cancer Lines | 0.31 - 120.52 |

| CYC116 | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Varies | Various Cancer Lines | 0.034 - 1.37 |

| AMG-900 | Not Specified | Varies | Various Cancer Lines | 0.0007 - 0.0053 |

Chemical Reactivity, Derivatization, and Functionalization Studies of 4 4 Acetyl Piperazin 1 Yl 2 Fluoroaniline

Reactivity of Aromatic Amine and Fluoroaryl Moieties

The aniline (B41778) portion of the molecule, characterized by the primary aromatic amine, is a versatile functional group for various chemical transformations. The presence of the fluorine atom ortho to the amine group and the acetylpiperazine group para to it influences the reactivity of the aromatic ring. The amine group is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The fluoroaryl moiety, on the other hand, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups.

The aromatic amine can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. It can also be alkylated, though controlling the degree of alkylation can be challenging. Diazotization of the primary amine with nitrous acid furnishes a diazonium salt, a highly versatile intermediate that can be converted to a wide array of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic attack unless there are strong electron-withdrawing groups present to activate the ring. However, under specific conditions, such as with strong nucleophiles or in the presence of a suitable catalyst, the fluorine atom can be displaced.

Table 1: Potential Reactions of the Aromatic Amine and Fluoroaryl Moieties

| Reaction Type | Reagents and Conditions | Potential Product |

| Acylation | Acetyl chloride, pyridine | N-(4-(4-acetylpiperazin-1-yl)-2-fluorophenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, base | N-(4-(4-acetylpiperazin-1-yl)-2-fluorophenyl)-4-methylbenzenesulfonamide |

| Diazotization | NaNO₂, HCl, 0-5 °C | 4-(4-acetylpiperazin-1-yl)-2-fluorobenzenediazonium chloride |

| Sandmeyer Reaction (from diazonium salt) | CuCl/HCl | 1-(4-(1-chloro-3-fluorophenyl)piperazin-1-yl)ethanone |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), heat | 1-(4-(2-methoxy-4-aminophenyl)piperazin-1-yl)ethanone (potential, may require activation) |

Piperazine (B1678402) Ring Functionalization and Substitution Chemistry

The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability. In 4-(4-acetylpiperazin-1-yl)-2-fluoroaniline, one nitrogen of the piperazine is functionalized with an acetyl group, while the other is attached to the fluoroaniline (B8554772) ring. The secondary amine within the piperazine ring (if the acetyl group were to be removed) would be the primary site for functionalization. However, with the acetyl group in place, the reactivity of the piperazine ring itself is somewhat limited without modification of the existing substituents.

Should the acetyl group be removed, the resulting secondary amine can be readily functionalized through N-alkylation, N-arylation, and acylation reactions. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for introducing alkyl substituents. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups.

Acetyl Group Modification and Derivatization Strategies

The acetyl group on the piperazine nitrogen serves as a protecting group and can be removed under acidic or basic conditions to reveal the secondary amine. This deprotection opens up a plethora of possibilities for further derivatization of the piperazine ring.

Once the acetyl group is removed, a variety of other acyl groups can be introduced by reacting the free secondary amine with different acid chlorides or anhydrides. This allows for the synthesis of a library of analogs with varying steric and electronic properties at this position. Furthermore, the secondary amine can be converted to a carbamate (B1207046) by reaction with a chloroformate, or to a urea (B33335) by reaction with an isocyanate.

Table 2: Acetyl Group Modification and Subsequent Derivatization

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Deacetylation | 6M HCl, reflux | 1-(4-Aminophenyl)-piperazine derivative |

| N-Alkylation (of deacetylated compound) | Alkyl halide, base | 1-(4-Aminophenyl)-4-alkylpiperazine derivative |

| N-Acylation (of deacetylated compound) | Benzoyl chloride, pyridine | 1-(4-Aminophenyl)-4-benzoylpiperazine derivative |

| N-Sulfonylation (of deacetylated compound) | Methanesulfonyl chloride, base | 1-(4-Aminophenyl)-4-(methylsulfonyl)piperazine derivative |

Deuterium (B1214612) Labeling for Mechanistic and Metabolic Research

Deuterium labeling is a powerful tool in mechanistic and metabolic studies. Stable isotope-labeled internal standards are often used for accurate quantification in complex biological matrices. For 4-(4-acetylpiperazin-1-yl)-2-fluoroaniline, deuterium atoms can be incorporated at several positions.

The acetyl group can be readily labeled by using deuterated acetylating agents, such as acetyl-d3 chloride. The protons on the piperazine ring can be exchanged with deuterium under certain conditions, for example, by heating in D₂O with a suitable catalyst. The aromatic protons can also be exchanged with deuterium using a deuterium source and a catalyst, although this may be less specific. A more controlled approach would be to synthesize the molecule from deuterated starting materials. For instance, using deuterated aniline in the initial steps of the synthesis would result in a specifically labeled aromatic ring.

These deuterated analogs can be used to trace the metabolic fate of the compound, identify metabolites, and elucidate reaction mechanisms.

Design and Synthesis of Photoaffinity Probes and Bioconjugates for Research Applications

Photoaffinity probes are valuable tools for identifying the biological targets of a compound. To create a photoaffinity probe from 4-(4-acetylpiperazin-1-yl)-2-fluoroaniline, a photoreactive group, such as a diazirine or an aryl azide (B81097), would need to be incorporated into the molecule. This could potentially be achieved by modifying the acetyl group or by derivatizing the aromatic amine.

For example, the acetyl group could be replaced with a moiety containing a photoreactive group. Alternatively, the aromatic amine could be acylated with a reagent that contains a photoreactive group. Additionally, a linker with a terminal alkyne or azide could be introduced to allow for "click" chemistry, enabling the attachment of a reporter tag (like a fluorophore or biotin) after the probe has cross-linked to its biological target.

Bioconjugates can be prepared by linking the compound to a larger biomolecule, such as a protein or a fluorescent dye. This is typically achieved by introducing a reactive handle onto the molecule, such as a carboxylic acid, an amine, or a thiol, which can then be coupled to the biomolecule of interest using standard bioconjugation techniques.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of pharmaceutical compounds, offering unparalleled accuracy in mass determination. nih.gov This precision is critical for identifying metabolites of "4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline" in complex biological matrices and for meticulously monitoring the progress of its synthesis.

Metabolite Identification: When a compound is metabolized, its structure undergoes chemical modification, resulting in a change in its exact mass. HRMS can detect these minute mass shifts, allowing researchers to propose metabolite structures. nih.gov For "this compound," potential metabolic pathways include hydroxylation, deacetylation, or cleavage of the piperazine (B1678402) ring. mdma.ch By incubating the parent compound with liver microsomes, which contain metabolic enzymes like cytochrome P450s, researchers can generate metabolites for analysis. nih.gov The resulting mixture is analyzed by Liquid Chromatography-HRMS (LC-HRMS), and the high-accuracy mass data is processed using specialized software. Techniques like mass defect filtering (MDF) help to distinguish drug-related molecules from the complex background matrix based on the principle that metabolites will have a similar mass defect to the parent drug. nih.gov

Interactive Data Table: Potential Metabolic Transformations and Mass Shifts The following table illustrates common metabolic reactions and the corresponding change in monoisotopic mass that HRMS would detect for "this compound" (Monoisotopic Mass: 251.1332 Da).

| Metabolic Reaction | Chemical Change | Mass Shift (Da) | Predicted Metabolite Mass (Da) |

| Hydroxylation | Addition of -OH | +15.9949 | 267.1281 |

| Deacetylation | Removal of -COCH₂ | -42.0106 | 209.1226 |

| N-dealkylation | Removal of acetylpiperazine | -99.0684 | 152.0648 |

| Glucuronidation | Addition of C₆H₈O₆ | +176.0321 | 427.1653 |

Reaction Monitoring: In synthetic chemistry, LC-HRMS is used to monitor the progress of reactions that produce "this compound." Small aliquots of the reaction mixture are taken at various time points, diluted, and injected into the LC-MS system. By tracking the ion intensity of the reactants' mass-to-charge ratio (m/z) decreasing while the product's m/z increases, chemists can determine the reaction's endpoint, identify the formation of by-products, and optimize reaction conditions for yield and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and environment of atoms within a molecule. mdpi.com For a flexible molecule like "this compound," which contains a piperazine ring and a rotatable amide bond, NMR is crucial for understanding its three-dimensional shape and how it interacts with biological targets. semanticscholar.org

Conformational Studies: The piperazine ring typically exists in a chair conformation, but it can undergo ring inversion. Furthermore, rotation around the amide bond (the acetyl group attached to the piperazine nitrogen) is restricted due to partial double-bond character. nih.govrsc.org This restricted rotation can lead to the existence of different conformers (rotamers) that may interconvert slowly on the NMR timescale, resulting in the appearance of multiple or broadened signals in the ¹H NMR spectrum at room temperature. nih.gov

By recording NMR spectra at different temperatures (dynamic NMR), researchers can study these conformational changes. nih.govnih.gov As the temperature increases, the rate of interconversion increases, causing the distinct signals of the conformers to broaden, coalesce into a single peak at the coalescence temperature (Tc), and then sharpen at higher temperatures. rsc.org From the coalescence temperature, the Gibbs free activation energy (ΔG‡) for the rotational barrier can be calculated, quantifying the molecule's flexibility. rsc.org

Interaction Studies: NMR is also highly effective for studying the non-covalent interactions between a ligand like "this compound" and a target protein. semanticscholar.org

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR can identify which protons on the ligand are in close proximity to the protein's surface, mapping the binding epitope.

Protein-Observed NMR: In this approach, an isotopically labeled (¹⁵N or ¹³C) protein is used. Upon addition of the ligand, changes in the chemical shifts of specific amino acid residues in a Heteronuclear Single Quantum Coherence (HSQC) spectrum reveal the location of the binding site on the protein. semanticscholar.org These titration experiments can also be used to determine the binding affinity (dissociation constant, Kd).

Interactive Data Table: NMR Techniques and Their Applications

| NMR Experiment | Information Obtained | Relevance to Compound |

| ¹H and ¹³C NMR | Basic structural confirmation and purity. | Confirms the chemical structure of synthesized batches. |

| Dynamic NMR (Variable Temp) | Conformational dynamics, rotational energy barriers (ΔG‡). rsc.org | Studies piperazine ring inversion and amide bond rotation. |

| 2D NOESY | Through-space proton-proton proximities. | Elucidates the preferred 3D conformation in solution. |

| STD NMR | Maps the ligand's binding epitope. semanticscholar.org | Identifies which parts of the molecule interact with a target protein. |

| ¹⁵N-HSQC Titration | Maps the protein's binding site, measures binding affinity (Kd). semanticscholar.org | Identifies the amino acids in the target's active site that bind the compound. |

X-ray Crystallography and Structural Biology for Ligand-Protein Complex Analysis

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules, including complex biological macromolecules like proteins. nih.gov Determining the crystal structure of "this compound" bound to its protein target is a primary goal in structure-based drug design, as it offers a definitive view of the binding mode. units.it

The process involves growing a high-quality crystal of the target protein and then soaking it in a solution containing the compound, or co-crystallizing the protein in the presence of the compound. units.it This crystal is then exposed to a focused X-ray beam, which diffracts into a unique pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the protein-ligand complex is generated. nih.gov The crystallographer then builds an atomic model of the complex into this map. nih.gov

The final structure reveals:

Binding Orientation: The precise orientation and conformation of the compound within the protein's binding pocket. peakproteins.com

Key Interactions: The specific hydrogen bonds, ionic interactions, hydrophobic contacts, and other non-covalent forces that stabilize the complex. mdpi.com

Structural Changes: Any conformational changes that occur in the protein upon ligand binding. units.it

This detailed structural information is invaluable for understanding the basis of molecular recognition and for rationally designing more potent and selective derivatives. mdpi.com

Interactive Data Table: Key Crystallographic Parameters

| Parameter | Description | Significance |

| Resolution (Å) | The level of detail in the electron density map. Lower numbers are better. | A resolution of <2.5 Å is generally required to clearly visualize the ligand and its interactions. peakproteins.com |

| R-factor / R-free | Measures the agreement between the crystallographic model and the experimental diffraction data. Lower values are better. | R-free is a cross-validation metric that helps prevent overfitting of the data and indicates the model's predictive power. nih.gov |

| B-factors (Ų) | Indicates the static or dynamic disorder of atoms in the crystal. | Higher B-factors for the ligand can suggest mobility or lower occupancy in the binding site. nih.gov |

| Occupancy | The fraction of protein molecules in the crystal that have a ligand bound. | A value less than 1.0 may indicate weak or partial binding. |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring in Research

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method used for the analysis of small organic molecules like "this compound" in a research setting. researchgate.net

Purity Assessment: HPLC is used to determine the purity of a synthesized batch of the compound. A small amount of the sample is dissolved and injected into the HPLC system. It passes through a column packed with a stationary phase (e.g., C18 silica). A mobile phase is pumped through the column, and components of the mixture separate based on their differential interactions with the stationary and mobile phases. researchgate.net A detector (commonly a UV-Vis detector set to a wavelength where the compound absorbs light) measures the components as they exit the column. The output is a chromatogram, where the main compound appears as a large peak and impurities appear as smaller peaks. The purity is often calculated as the area of the main peak divided by the total area of all peaks.

Reaction Progress Monitoring: HPLC is also an essential tool for monitoring the progress of a chemical reaction in real-time. nih.gov By taking small samples from the reaction vessel at regular intervals and analyzing them by HPLC, a researcher can quantify the disappearance of starting materials and the appearance of the desired product. researchgate.net This data allows for the determination of reaction kinetics and helps to identify the optimal time to stop the reaction to maximize yield and minimize the formation of impurities.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Typical Value / Type | Purpose |

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | The stationary phase where separation occurs. C18 is common for non-polar to moderately polar compounds. researchgate.net |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with an additive like 0.1% formic acid. | The solvent that carries the sample through the column. A gradient allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. researchgate.net |

| Column Temperature | 25-40 °C | Affects separation efficiency and peak shape; kept constant for reproducibility. |

| Injection Volume | 5-20 µL | The amount of sample introduced into the system. researchgate.net |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Detects and quantifies the compound based on its absorbance of UV light. |

Q & A

Q. What experimental approaches resolve low yields in multi-step syntheses of piperazine-aniline conjugates?

- Methodological Answer : Stepwise optimization:

- Step 1 : Activate 2-fluoroaniline via Boc protection to prevent side reactions.

- Step 2 : Use coupling reagents (e.g., EDC/HOBt) for amide bond formation with acetylpiperazine.

- Step 3 : Purify intermediates via flash chromatography (hexane:EtOAc gradients). Yields improve from ~50% to >70% with rigorous intermediate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.